molecular formula C11H12FNO4S B5889937 2-FLUORO-5-(PYRROLIDINE-1-SULFONYL)BENZOIC ACID

2-FLUORO-5-(PYRROLIDINE-1-SULFONYL)BENZOIC ACID

Cat. No.: B5889937
M. Wt: 273.28 g/mol
InChI Key: NAMOGVOFOQZATA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pyrrolidine-1-sulfonyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a pyrrolidine-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pyrrolidine-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Fluoro-5-(pyrrolidine-1-sulfonyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-fluoro-5-(pyrrolidine-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine-1-sulfonyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or receptor function through these interactions, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(pyrrolidine-1-sulfonyl)benzoic acid is unique due to the presence of both the fluorine atom and the pyrrolidine-1-sulfonyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-fluoro-5-pyrrolidin-1-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-10-4-3-8(7-9(10)11(14)15)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMOGVOFOQZATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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